molecular formula C18H18N2O2 B2514295 Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate CAS No. 338419-86-6

Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate

Cat. No. B2514295
CAS RN: 338419-86-6
M. Wt: 294.354
InChI Key: AROQIPUWZFGQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate Analysis

Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate is a novel compound synthesized and characterized using various spectroscopic techniques such as 1H NMR, UV-Visible, FT-IR, and Mass spectroscopy. Quantum chemical calculations employing density functional theory (DFT) and B3LYP functional with 6-31G(d,p) basis set have been used to evaluate its properties and formation. The compound's thermodynamic parameters indicate an exothermic and spontaneous reaction at room temperature. The vibrational analysis suggests the formation of a dimer in the solid state by intermolecular hydrogen bonding, and the binding energy of the dimer has been calculated using DFT calculations .

Synthesis Analysis

The synthesis of ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate involves the condensation of specific reactants, leading to the formation of the desired compound. The reaction conditions, reactants, and the overall synthetic pathway have been detailed in the literature, providing insights into the synthetic strategy employed .

Molecular Structure Analysis

The molecular structure of ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate has been analyzed using quantum chemical calculations and spectroscopic techniques. The compound's geometry, electronic transitions, and nature of various interactions within the molecule have been investigated using time-dependent density functional theory (TD-DFT) and NBO analysis. The presence of dimer formation and the nature of intermolecular interactions have also been elucidated .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and characterization of ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate have been studied. The reaction pathways, intermediates, and the formation of specific functional groups have been analyzed, providing a comprehensive understanding of the chemical transformations involved in the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate have been evaluated using various spectroscopic techniques and quantum chemical calculations. The compound's thermodynamic parameters, vibrational analysis, and the nature of intermolecular interactions have been investigated, shedding light on its stability, reactivity, and structural characteristics .

Relevant Case Studies

The literature provides detailed case studies on the synthesis, characterization, and properties of similar compounds, offering valuable insights into the practical applications and potential uses of ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate in various fields.

References

  • A combined experimental and quantum chemical (DFT and AIM) study on molecular structure, spectroscopic properties, NBO and multiple interaction analysis in a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer
  • A combined experimental and theoretical (DFT and AIM) studies on synthesis, molecular structure, spectroscopic properties and multiple interactions analysis in a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer.
  • Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. VIII. Synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates
  • Synthesis, molecular structure, and spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Synthesis and reactions of ethyl 3-acetyl-8-cyano-6,7-dimethylpyrrolo[1,2-a]pyrimidine-4-carboxylate and related compounds

Scientific Research Applications

Synthesis of Complex Molecules

The synthesis of pyranopyrimidine scaffolds, including those similar to Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate, highlights the importance of hybrid catalysts. These catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of substituted pyranopyrimidines through one-pot multicomponent reactions. This methodology has broadened the applicability of pyranopyrimidines in medicinal and pharmaceutical industries due to their bioavailability and structural complexity (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry and Pharmacology

Pyrimidine derivatives have been extensively studied for their pharmacological properties. They exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. Research developments in pyrimidines focus on their synthesis, anti-inflammatory effects, and structure-activity relationships (SARs), providing valuable insights for the development of new therapeutic agents. The structural versatility of pyrimidines makes them suitable candidates for drug development, with numerous derivatives showing potent anti-inflammatory effects and potential as future drug candidates (Rashid et al., 2021).

Optical Sensors and Material Science

Pyrimidine derivatives also find applications in the development of optical sensors due to their ability to form coordination and hydrogen bonds. These properties make them suitable as exquisite sensing materials with various biological and medicinal applications. The review of pyrimidine-based optical sensors underscores their potential in creating novel sensing materials and highlights the significant literature on this topic from 2005 to 2020 (Jindal & Kaur, 2021).

properties

IUPAC Name

ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-4-22-18(21)16-15(14-8-6-5-7-9-14)11-20-13(3)10-12(2)19-17(16)20/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROQIPUWZFGQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2C=C1C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.